

how to use Z-Leed-fmk in cell culture experiments

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Compound of Interest

Compound Name: Z-Leed-fmk

Cat. No.: B1574911

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Application Notes and Protocols for Z-LEED-fmk

For Use in Cell Culture Experiments

Introduction

Z-LEED-fmk is a synthetic peptide derivative that acts as a potent and irreversible inhibitor of specific caspase enzymes. The fluoromethyl ketone (fmk) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the caspase, ensuring irreversible inhibition. [1][2] The tetrapeptide sequence, Leu-Glu-Glu-Asp (LEED), confers specificity, although it is important to note that it is not exclusively specific to a single caspase. Initially identified as an inhibitor of caspase-13 and caspase-4, it also demonstrates inhibitory effects on caspase-1 processing.[3] Its cell-permeable nature, enhanced by the N-terminus benzyloxycarbonyl (Z) group, makes it a valuable tool for studying inflammatory and apoptotic signaling pathways in live cell cultures.[1]

Mechanism of Action

Caspases are a family of cysteine proteases that play critical roles in programmed cell death (apoptosis) and inflammation.[1][4] Inflammatory caspases, such as caspase-1, -4, and -5, are key components of multiprotein complexes called inflammasomes.[4][5] Upon activation by various stimuli, inflammasomes trigger the activation of caspase-1.[4] Active caspase-1 then cleaves pro-inflammatory cytokines IL-1 β and IL-18 into their mature, secreted forms.[4][6] It

also cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[5][6][7]

Z-LEED-fmk primarily targets and inhibits inflammatory caspases, thereby blocking the downstream events of inflammasome activation. By irreversibly binding to the active site, it prevents the processing of cytokines and GSDMD, making it an effective tool for inhibiting pyroptosis and IL-1 β release in experimental settings.[3][7]

Applications in Cell Culture

- **Inhibition of the NLRP3 Inflammasome:** Study the role of caspase-1 activation downstream of NLRP3 inflammasome activators like nigericin or ATP.
- **Investigation of Pyroptosis:** Elucidate the mechanisms of pyroptotic cell death and its contribution to various disease models.
- **Cytokine Release Assays:** Block the processing and release of IL-1 β and IL-18 to study inflammatory signaling.
- **Apoptosis Research:** While primarily targeting inflammatory caspases, it can be used alongside other more specific caspase inhibitors to dissect different cell death pathways.[1][8]

Quantitative Data Summary

The efficacy of caspase inhibitors can vary significantly based on cell type, the nature of the apoptotic or inflammatory stimulus, and the duration of the experiment.[1] Researchers must therefore determine the optimal concentration for their specific assay.[1]

Inhibitor	Primary Target(s)	Typical Working Concentration	Notes
Z-LEED-fmk	Caspase-4, Caspase-13, Caspase-1 processing	10-100 μ M	Inhibits inflammatory caspases; effective at blocking pyroptosis. [1] [3]
Z-YVAD-fmk	Caspase-1	10-50 μ M	A more specific inhibitor for caspase-1, often used as a control for pyroptosis studies. [7]
Z-VAD-fmk	Pan-caspase inhibitor	10-100 μ M	Broad-spectrum inhibitor used to block most caspase-dependent apoptosis and pyroptosis. [4] [9] [10]
Z-DEVD-fmk	Caspase-3, Caspase-7	20-100 μ M	Specific inhibitor for executioner caspases, used to block apoptosis downstream of initiator caspases. [9] [11]
Z-LEHD-fmk	Caspase-9	20-50 μ M	Specific inhibitor for the key initiator caspase of the intrinsic apoptosis pathway. [12] [13] [14]

Experimental Protocols

Protocol 1: Preparation of Z-LEED-fmk Stock Solution

Materials:

- **Z-LEED-fmk** peptide (lyophilized powder)
- High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
- Sterile, nuclease-free microcentrifuge tubes

Procedure:

- Briefly centrifuge the vial of lyophilized **Z-LEED-fmk** to ensure the powder is at the bottom.
- To reconstitute, add the appropriate volume of high-purity DMSO to the vial to achieve a stock concentration of 10-20 mM.^[1] For example, to make a 20 mM stock from 1 mg of **Z-LEED-fmk** (MW: 696 g/mol), add 72 µL of DMSO.
- Vortex gently until the peptide is completely dissolved. A pellet may not be visible.^[1]
- Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.^[10]
- Store the aliquots at -20°C. The reconstituted inhibitor is stable for up to 6 months when stored properly.^{[1][13]}

Important Considerations:

- DMSO is hygroscopic; use fresh, anhydrous DMSO for best results.
- The final concentration of DMSO in the cell culture medium should not exceed 1.0%, as higher concentrations can be toxic to cells.^[1] Always include a vehicle control (DMSO alone) in your experiments.

Protocol 2: Inhibition of Pyroptosis in Macrophages

This protocol describes the use of **Z-LEED-fmk** to inhibit NLRP3 inflammasome-induced pyroptosis in bone marrow-derived macrophages (BMDMs).

Materials:

- BMDMs or a suitable macrophage cell line (e.g., THP-1)
- Complete cell culture medium (e.g., DMEM + 10% FBS + P/S)

- Lipopolysaccharide (LPS)
- Nigericin or ATP
- **Z-LEED-fmk** (20 mM stock in DMSO)
- Vehicle Control (DMSO)
- Assay reagents for LDH release (for pyroptosis) and ELISA (for IL-1 β)

Procedure:

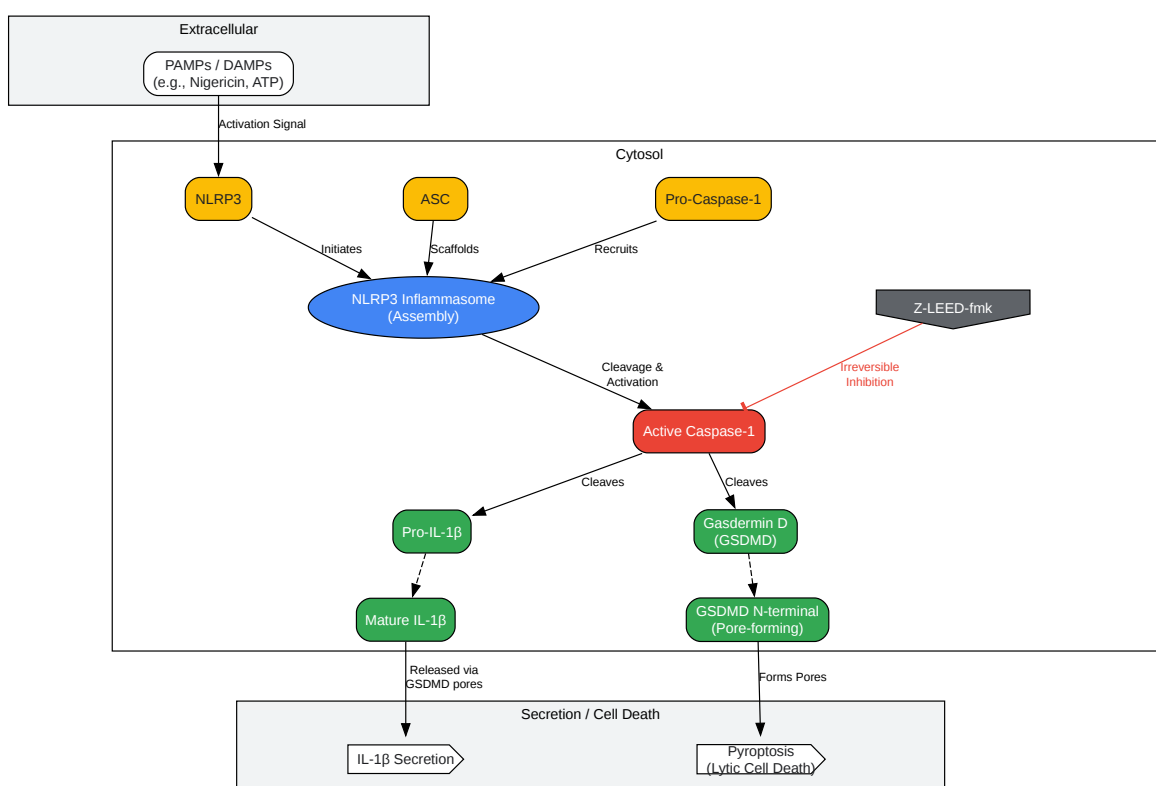
- Cell Seeding: Seed macrophages in a 96-well or 24-well plate at a density appropriate for your assays and allow them to adhere overnight.
- Priming Step: Prime the cells with LPS (e.g., 1 μ g/mL) for 3-4 hours to upregulate pro-IL-1 β and NLRP3 expression.[\[7\]](#)
- Inhibitor Pre-treatment: 30-60 minutes before adding the inflammasome activator, add **Z-LEED-fmk** to the appropriate wells.[\[7\]](#) Dilute the 20 mM stock solution directly into the culture medium to achieve the desired final concentration (e.g., 20 μ M).
 - Test Group: Medium with **Z-LEED-fmk** (e.g., 20 μ M).
 - Positive Control (Pyroptosis): Medium with an equivalent volume of DMSO.
 - Negative Control: Medium with DMSO, no activator.
- Inflammasome Activation: Add the NLRP3 activator, such as Nigericin (e.g., 10 μ M) or ATP (e.g., 5 mM), to the appropriate wells.
- Incubation: Incubate the plate for the desired time period (e.g., 30 minutes to 6 hours), depending on the specific assay and cell type.[\[7\]](#)
- Data Collection:
 - Pyroptosis Assessment: Carefully collect the cell culture supernatant. Measure the release of lactate dehydrogenase (LDH) using a commercially available cytotoxicity assay kit. This

indicates loss of membrane integrity.

- IL-1 β Release: Use the same supernatant to quantify the amount of secreted mature IL-1 β using an ELISA kit.

Visualizations

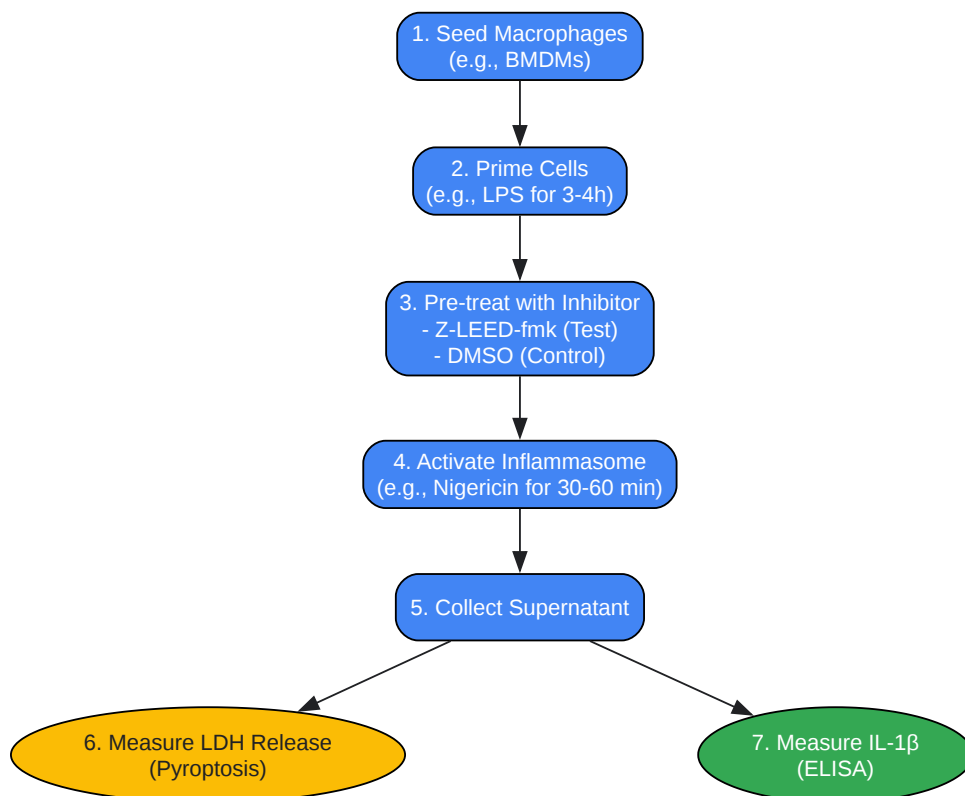
Canonical Inflammasome Signaling Pathway



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Caption: Canonical inflammasome pathway showing **Z-LEED-fmk** inhibition of Caspase-1.

Experimental Workflow for Pyroptosis Inhibition Assay



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